molecular formula C14H18ClNO3 B3038787 Butyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 902267-09-8

Butyl 4-[(2-chloropropanoyl)amino]benzoate

Cat. No.: B3038787
CAS No.: 902267-09-8
M. Wt: 283.75 g/mol
InChI Key: FKGHEJWJKHGUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Butyl 4-[(2-chloropropanoyl)amino]benzoate is C14H18ClNO3 . It has an average mass of 283.751 Da and a monoisotopic mass of 283.097534 Da .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 443.8±30.0 °C . Its density is predicted to be 1.191±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.57±0.70 .

Scientific Research Applications

Antimycobacterial Potential

A study synthesized a series of compounds related to Butyl 4-[(2-chloropropanoyl)amino]benzoate, exploring their potential as antimycobacterials. Some derivatives showed higher activity against certain mycobacterial species than standard drugs like ciprofloxacin and isoniazid. Their effects on photosynthetic electron transport in spinach chloroplasts were also tested, indicating potential impacts on thylakoid membranes (Tengler et al., 2013).

Photopolymerization Studies

Research involving a similar compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4, focused on its use as a photoiniferter in nitroxide-mediated photopolymerization. This compound, under UV irradiation, showed changes in photophysical or photochemical properties, demonstrating its potential in material sciences (Guillaneuf et al., 2010).

Cancer Research and Anti-inflammatory Applications

A study on NOSH-Aspirin, a hybrid of aspirin with nitric oxide and hydrogen sulfide-releasing moieties, demonstrated significant anti-cancer properties. This compound, similar in structure to this compound, showed potential as a novel class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).

Synthetic Applications in Organic Chemistry

Research has shown the use of similar compounds in the synthesis of complex organic molecules. For example, one study synthesized the title compound as a product of the intramolecular cyclization of 2-phenoxyterephthaloyl dichloride in the presence of butyl 4-hydroxybenzoate, highlighting its role in organic synthesis processes (Centore et al., 1995).

Investigation in Ionic Melts

Another study employed 1-Butyl-3-methylimidazolium chloroaluminate in Fries rearrangement reactions of phenyl benzoates, indicating potential applications in unconventional solvents and catalysts (Harjani et al., 2001).

Safety and Hazards

Specific safety and hazard information for Butyl 4-[(2-chloropropanoyl)amino]benzoate is not provided in the search results. It is recommended to handle this compound with appropriate safety measures, and refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

butyl 4-(2-chloropropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-3-4-9-19-14(18)11-5-7-12(8-6-11)16-13(17)10(2)15/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHEJWJKHGUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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